5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide
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Overview
Description
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide is an organozinc compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a zinc atom bonded to a furan ring and a dioxolane moiety, making it a valuable reagent in various synthetic applications.
Preparation Methods
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be achieved through the direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan under mild conditions . This method is advantageous due to its simplicity and efficiency. The reaction typically involves the use of tetrahydrofuran (THF) as a solvent, which helps to stabilize the organozinc compound.
Chemical Reactions Analysis
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aryl halides and acid chlorides to form new carbon-carbon bonds.
Oxidation and Reduction:
Coupling Reactions: It is commonly used in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials with specific properties.
Biological Studies: It can be used in the synthesis of biologically active compounds for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a nucleophile in various coupling reactions .
Comparison with Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be compared with other organozinc compounds, such as:
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide: Similar in structure but contains a thienyl group instead of a furyl group.
(1,3-Dioxolan-2-ylmethyl)zinc bromide: Contains a methyl group instead of a furyl group.
2-(1,3-Dioxan-2-yl)ethylzinc bromide: Contains an ethyl group instead of a furyl group.
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.
Properties
Molecular Formula |
C7H7BrO3Zn |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
zinc;2-(2H-furan-2-id-5-yl)-1,3-dioxolane;bromide |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-6(8-3-1)7-9-4-5-10-7;;/h1-2,7H,4-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
WVTGJBWYVHBIEI-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]O2.[Zn+2].[Br-] |
Origin of Product |
United States |
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